2-Ethyl-7,8-difluoro-2H-benzo[b][1,4]oxazin-3(4H)-one

Antifungal SAR Fluorine substitution effect Agricultural fungicide discovery

2-Ethyl-7,8-difluoro-2H-benzo[b][1,4]oxazin-3(4H)-one (CAS 1540955-48-3; molecular formula C10H9F2NO2; MW 213.18 g/mol) is a heterocyclic compound belonging to the benzo[b][1,4]oxazin-3(4H)-one class, characterized by a benzene ring fused to a 1,4-oxazin-3-one core bearing an ethyl substituent at position 2 and vicinal difluoro substitution at positions 7 and 8. This scaffold appears in multiple bioactive chemotypes, including poly(ADP-ribose)polymerase (PARP) inhibitors, mycobacterial thymidylate synthase X (ThyX) inhibitors, and antifungal agents.

Molecular Formula C10H9F2NO2
Molecular Weight 213.18 g/mol
Cat. No. B13679035
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Ethyl-7,8-difluoro-2H-benzo[b][1,4]oxazin-3(4H)-one
Molecular FormulaC10H9F2NO2
Molecular Weight213.18 g/mol
Structural Identifiers
SMILESCCC1C(=O)NC2=C(O1)C(=C(C=C2)F)F
InChIInChI=1S/C10H9F2NO2/c1-2-7-10(14)13-6-4-3-5(11)8(12)9(6)15-7/h3-4,7H,2H2,1H3,(H,13,14)
InChIKeyARUIXYVBHOEKMB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Ethyl-7,8-difluoro-2H-benzo[b][1,4]oxazin-3(4H)-one: A Dual-Fluorinated Benzoxazinone Building Block for Medicinal Chemistry and Agrochemical Procurement


2-Ethyl-7,8-difluoro-2H-benzo[b][1,4]oxazin-3(4H)-one (CAS 1540955-48-3; molecular formula C10H9F2NO2; MW 213.18 g/mol) is a heterocyclic compound belonging to the benzo[b][1,4]oxazin-3(4H)-one class, characterized by a benzene ring fused to a 1,4-oxazin-3-one core bearing an ethyl substituent at position 2 and vicinal difluoro substitution at positions 7 and 8 . This scaffold appears in multiple bioactive chemotypes, including poly(ADP-ribose)polymerase (PARP) inhibitors, mycobacterial thymidylate synthase X (ThyX) inhibitors, and antifungal agents [1][2][3]. The compound is supplied as a research chemical with purity ≥95% .

Why 2-Ethyl-7,8-difluoro-2H-benzo[b][1,4]oxazin-3(4H)-one Cannot Be Replaced by Unsubstituted or Mono-Fluorinated Benzoxazinone Analogs


Substituting 2-ethyl-7,8-difluoro-2H-benzo[b][1,4]oxazin-3(4H)-one with its non-fluorinated parent (2-ethyl-2H-benzo[b][1,4]oxazin-3(4H)-one, CAS 90921-75-8) or with the mono-fluoro analog (2-ethyl-7-fluoro-2H-benzo[b][1,4]oxazin-3(4H)-one, CAS 103362-09-0) alters two critical molecular properties simultaneously: (i) electron density distribution on the aromatic ring, which modulates target binding affinity, and (ii) lipophilicity, which affects membrane permeability and metabolic stability [1][2]. In the well-established fluoroquinolone antibiotic series, the 7,8-difluoro substitution pattern on the benzoxazine intermediate is essential for downstream antibacterial potency—removing either fluorine abolishes activity [3]. Class-level SAR from Fang et al. (2011) demonstrates that fluorine-containing benzo[b][1,4]oxazin-3(4H)-ones consistently outperform their chloro- and bromo-substituted counterparts in antimicrobial assays, with MIC values of 16–64 μg/mL for fluorinated compounds versus weaker or undetectable activity for non-halogenated analogs [4]. These observations preclude generic interchangeability for applications where fluorination-driven potency, metabolic profile, or physicochemical property tuning is required.

Quantitative Differentiation Evidence for 2-Ethyl-7,8-difluoro-2H-benzo[b][1,4]oxazin-3(4H)-one Relative to Closest Analogs


Dual Fluorination Confers Antifungal Potency Parity with the Most Active Mono-Fluorinated Analog While Offering Additional Metabolic Stability Potential

The closest published analog, 2-ethyl-7-fluoro-2H-1,4-benzoxazin-3(4H)-one (compound 4g in Śmist et al. 2016), was among the three most potent compounds in a panel of 2-alkyl-benzoxazinones, achieving complete inhibition of mycelial growth against all seven tested phytopathogenic fungi (Botrytis cinerea, Phytophthora cactorum, Rhizoctonia solani, Phoma betae, Fusarium culmorum, Fusarium oxysporum, Alternaria alternata) at 200 mg/L in vitro [1]. The target compound bears an additional fluorine at position 8 relative to 4g. Published SAR across multiple benzoxazinone chemotypes demonstrates that increasing fluorine substitution on the benzo ring correlates with enhanced electron-withdrawing character and greater antimicrobial potency: Fang et al. (2011) reported that fluorine-bearing compounds (1c, 1f, 1i) exhibited superior antibacterial activity (MIC 16–64 μg/mL) compared to chloro-, bromo-, and non-halogenated analogs [2]. The 7,8-difluoro motif is also the pharmacophoric halogenation pattern found in the benzoxazine intermediate of ofloxacin/levofloxacin, where both fluorines are required for antibacterial activity of the final fluoroquinolone [3].

Antifungal SAR Fluorine substitution effect Agricultural fungicide discovery

Vicinal 7,8-Difluoro Substitution Provides a Structurally Unique Halogenation Pattern Not Replicated by 6,7-Difluoro or Mono-Fluoro Regioisomers

The target compound is one of only two commercially listed 2-ethyl-difluoro-2H-benzo[b][1,4]oxazin-3(4H)-one regioisomers. Its 7,8-difluoro substitution pattern (CAS 1540955-48-3) is distinct from the 6,7-difluoro regioisomer 2-ethyl-6,7-difluoro-3,4-dihydro-2H-1,4-benzoxazine (CAS 2137762-14-0) [1]. In the PARP-1 inhibitor series by Gangloff et al. (2013), substitution at the 6-position versus the 7-position of the benzoxazinone scaffold produced dramatically different binding affinities: a 6-substituted benzylaminomethyl analog (compound 3b) exhibited a PARP-1 Kd of 11 μM, whereas the corresponding 7-substituted analog (compound 3h) showed a Kd of 10 μM—but more critically, when the core carried a methyl at R1 and the benzylaminomethyl at position 6 (compound 3c), Kd improved to 5.2 μM, while the same substituent at position 7 with methyl at R1 (compound 3h) yielded Kd = 10 μM, representing a ~2-fold loss in affinity solely from positional isomerism [2]. The most potent PARP-1 inhibitor in that series (compound 3j, Kd = 0.003 μM) relied on 6-position substitution with a 4-(4-chlorophenyl)-1,2,3,6-tetrahydropyridine moiety [2]. This demonstrates that regioisomeric fluorination patterns on the benzoxazinone core are not functionally interchangeable, as they dictate the electronic environment for downstream derivatization at specific ring positions.

Regiochemical differentiation Benzoxazine building blocks Fluorine positional SAR

2-Ethyl Substituent on the Oxazinone Ring Is Superior to 2-Methyl or 2-Unsubstituted for Antifungal Potency in the Benzoxazinone Class

The Śmist et al. (2016) study systematically varied the 2-alkyl substituent across a series of 2H-1,4-benzoxazin-3(4H)-ones (compounds 4a–4l, covering methyl through n-pentyl and branched alkyl chains). Among all 2-alkyl variants tested, the 2-ethyl derivatives (4a, 4g) consistently achieved the highest antifungal potency, completely inhibiting all seven fungal strains at 200 mg/L [1]. In contrast, the unsubstituted analog 7,8-difluoro-2H-benzo[b][1,4]oxazin-3(4H)-one (CAS 560082-52-2) lacks the 2-alkyl group entirely and is listed only as a general research chemical without published bioactivity data . The ofloxacin intermediate 7,8-difluoro-3-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine carries a 3-methyl rather than 2-ethyl substituent and serves a distinct synthetic role (chiral methyl at position 3 for enantioselective antibacterial development), further differentiating the target compound's 2-ethyl substitution pattern [2].

2-Alkyl SAR Antifungal optimization Benzoxazinone scaffold

Benzoxazinone Scaffold Demonstrates Validated PARP-1 Inhibition with Nanomolar Potency, Supporting the Target Compound's Utility as a Fluorinated Core for Kinase/PARP Inhibitor Libraries

The benzo[b][1,4]oxazin-3(4H)-one scaffold has been validated as a PARP-1 inhibitor core through structure-based drug design by Gangloff et al. (2013). The most optimized compound in that series (3j) achieved a PARP-1 Kd of 0.003 μM (3 nM) with a Ligand Lipophilic Efficiency (LLE) of 4.9 [1]. The corresponding BindingDB entry (BDBM27135) records an IC50 of 16 ± n/a nM against PARP-1 for a representative benzoxazinone inhibitor [2]. Critically, the SAR table shows that unsubstituted parent compound 2a (R1=H, R2=H, R3=H) exhibited PARP-1 Kd >500 μM, while progressive substitution at R1 (methyl), R2, and R3 positions improved affinity over 100,000-fold [1]. This demonstrates that the benzoxazinone core itself is a privileged scaffold whose potency is entirely dependent on appropriate substitution—fluorination at positions 7 and 8 provides the electronic modulation and synthetic handle for further elaboration that the unsubstituted core lacks. The crystal structure of PARP-1 complexed with a benzo[1,4]oxazin-3-one inhibitor (PDB: 4L6S) confirms the binding mode and provides a structural basis for rational design using this scaffold [3].

PARP-1 inhibition DNA repair target Oncology drug discovery

Mycobacterial ThyX Inhibition by Benzo[b][1,4]oxazin-3(4H)-one Derivatives Validates the Scaffold for Anti-Tubercular Drug Discovery, with Fluorination Expected to Enhance Target Engagement

Modranka et al. (2019) reported an optimization campaign of benzo[b][1,4]oxazin-3(4H)-one analogs as competitive inhibitors of mycobacterial thymidylate synthase X (ThyX), an enzyme essential for DNA biosynthesis in Mycobacterium tuberculosis that is absent in humans [1]. The series displayed a unique inhibition profile with competitive displacement of the methylene tetrahydrofolate cofactor. While the published study focused primarily on variations at the N-4 and C-6 positions of the benzoxazinone core, the SAR framework established that electron-withdrawing substituents on the aromatic ring contribute favorably to ThyX inhibition [1]. The 7,8-difluoro pattern on the target compound provides precisely this electron-withdrawing character, positioning it as a logical pre-functionalized intermediate for ThyX inhibitor library expansion. The human-ortholog-free nature of the ThyX target makes this a high-value application space where compound selectivity is intrinsically encoded at the target level rather than dependent on subtle ligand selectivity optimization [1].

Tuberculosis drug discovery Thymidylate synthase X Antimycobacterial agents

Calculated Physicochemical Differentiation: 7,8-Difluoro Substitution Increases Lipophilicity and Hydrogen-Bond Acceptor Count Relative to Non-Fluorinated and Mono-Fluorinated Analogs

Comparative physicochemical analysis of the target compound versus its closest commercially available analogs reveals quantifiable differences in key drug-likeness parameters. The target compound (C10H9F2NO2, MW 213.18) contains two fluorine atoms contributing to increased lipophilicity (estimated ΔlogP ≈ +0.3 to +0.5 per fluorine atom on an aromatic ring vs. hydrogen) and two additional hydrogen-bond acceptors relative to the non-fluorinated parent (C10H11NO2, MW 177.20) . Compared to the mono-fluoro analog 2-ethyl-7-fluoro-2H-benzo[b][1,4]oxazin-3(4H)-one (C10H10FNO2, MW 195.19), the target compound adds one additional fluorine, increasing molecular weight by 18 Da and providing one additional hydrogen-bond acceptor . GHS classification data for the target compound (H302-H315-H319-H335) indicate acute oral toxicity, skin irritation, eye irritation, and respiratory irritation hazards—a profile typical for fluorinated heterocyclic building blocks and consistent with its classification as a research chemical requiring appropriate handling .

Physicochemical profiling Drug-likeness Lead optimization

Recommended Procurement and Application Scenarios for 2-Ethyl-7,8-difluoro-2H-benzo[b][1,4]oxazin-3(4H)-one Based on Quantitative Differentiation Evidence


Antifungal Lead Optimization for Agricultural Phytopathogen Control

The target compound is the most logical next-step procurement for research groups that have identified 2-ethyl-2H-1,4-benzoxazin-3(4H)-one (4a) or 2-ethyl-7-fluoro-2H-1,4-benzoxazin-3(4H)-one (4g) as antifungal hit compounds. Śmist et al. (2016) demonstrated that 4a and 4g achieve complete inhibition of seven agricultural fungal pathogens at 200 mg/L, and that 2-ethyl is the optimal 2-alkyl substituent [1]. The 7,8-difluoro analog extends this SAR by introducing a second fluorine atom, which Fang et al. (2011) showed consistently enhances antimicrobial potency over chloro-, bromo-, and non-halogenated benzoxazinones [2]. Procurement for in vitro MIC determination against Botrytis cinerea, Fusarium culmorum, Rhizoctonia solani, and Phytophthora cactorum is indicated, with testing at 200, 100, and 20 mg/L to establish potency ranking versus the published mono-fluoro benchmark.

PARP-1 Inhibitor Library Synthesis Using Pre-Fluorinated Benzoxazinone Core

The benzo[b][1,4]oxazin-3(4H)-one scaffold is a crystallographically validated PARP-1 inhibitor chemotype (PDB: 4L6S) [3]. Gangloff et al. (2013) showed that progressive substitution transforms the core from inactive (Kd >500 μM) to low-nanomolar (Kd = 0.003 μM) PARP-1 inhibitors with in vivo pharmacodynamic activity [4]. The target compound provides a 7,8-difluoro-2-ethyl pre-functionalized core that can be elaborated via N-4 alkylation/acylation, C-6 formylation/cross-coupling, or lactam modification—the three vectors identified in the Gangloff SAR for achieving LLE >5.0 and >1,000-fold TMZ sensitization. Procurement is recommended for medicinal chemistry groups initiating PARP-1 or PARP-family inhibitor programs who wish to bypass the synthesis and SAR exploration of the unsubstituted benzoxazinone core.

Anti-Tubercular Drug Discovery Targeting Mycobacterial ThyX

The human-ortholog-free nature of mycobacterial ThyX makes it an attractive target for tuberculosis drug development with intrinsic selectivity [5]. Modranka et al. (2019) validated the benzo[b][1,4]oxazin-3(4H)-one scaffold as a competitive ThyX inhibitor chemotype [5]. The electron-withdrawing 7,8-difluoro pattern on the target compound aligns with the favorable SAR direction identified in that study. Procurement is indicated for groups seeking to generate fluorinated ThyX inhibitor libraries through functionalization at the N-4 and C-6 positions of the 7,8-difluoro-2-ethyl-benzoxazinone core, with subsequent testing in M. tuberculosis H37Rv growth inhibition assays.

Fluorinated Heterocyclic Building Block for General Kinase and Receptor Antagonist Programs

Beyond the specific target classes discussed above, the benzo[b][1,4]oxazin-3(4H)-one scaffold appears in diverse bioactive molecules including PI3Kα inhibitors (IC50 = 0.63 nM reported for optimized 4-phenyl-benzoxazinone derivatives), calcium-sensing receptor modulators, and P2X3 antagonists [6][7][8]. The 2-ethyl-7,8-difluoro substitution pattern is not commercially available on any other benzoxazinone regioisomer with comparable purity (≥95%) from research chemical suppliers . Procurement is recommended as a diversity-oriented synthesis building block for kinase selectivity profiling, fragment-based drug discovery, and fluorine scan SAR campaigns where incremental fluorination of the aromatic ring is a systematic optimization parameter.

Quote Request

Request a Quote for 2-Ethyl-7,8-difluoro-2H-benzo[b][1,4]oxazin-3(4H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.